N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide is a heterocyclic compound featuring a sulfonamide core linked to a morpholine ring and a pyridine-thiophene hybrid scaffold. Though direct data on this compound are absent in the provided evidence, its structural motifs align with pharmacologically relevant sulfonamides and heterocycles documented in literature (e.g., ).
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-22(19,17-4-6-20-7-5-17)16-10-12-1-3-15-14(9-12)13-2-8-21-11-13/h1-3,8-9,11,16H,4-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBJNUVPZTUVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It has shown potential as a bioactive molecule in drug discovery, exhibiting various biological activities. Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anti-inflammatory or antimicrobial agent. Industry: Its unique properties make it valuable in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s sulfonamide group is a common feature in medicinal chemistry due to its role in target binding and metabolic stability. Below is a comparison with structurally related analogs:
*Estimated using computational tools (e.g., Molinspiration) based on structural similarity.
Key Observations:
- Sulfonamide vs. Carboxamide/Thioamide : The target’s sulfonamide group likely confers higher metabolic stability compared to acetamide derivatives (), as sulfonamides are less prone to enzymatic hydrolysis .
- Thiophene vs. Thiazole/Isoxazole : The thiophene in the target may enhance π-π stacking compared to thiazole or isoxazole in analogs (), though this could marginally increase LogP due to sulfur’s lipophilicity .
Pharmacological and Physicochemical Implications
- Bioavailability : The target’s estimated LogP (~2.1) suggests moderate membrane permeability, intermediate between ’s hydrophilic chloroacetyl derivative (LogP 1.8) and ’s lipophilic thiazole-carboxamide (LogP 3.2) .
- Target Binding: The pyridine-thiophene scaffold may mimic bioactive heterocycles seen in kinase inhibitors (e.g., quinoline derivatives in ), though the absence of an electron-withdrawing group (e.g., fluoro in ) could reduce binding affinity .
Biological Activity
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a thiophene ring, a pyridine moiety, and a morpholine structure, along with a sulfonamide functional group. This structural diversity contributes to its pharmacological properties and solubility, making it an attractive candidate for drug development.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial growth. For instance, studies indicate it may target DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
- Antimicrobial Activity : Research has highlighted its antimicrobial properties against various pathogens, with minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL for certain derivatives .
- Anticancer Properties : The compound's ability to interfere with cancer cell proliferation has been investigated, showing promise in inhibiting tumor growth through its interaction with molecular targets involved in cancer pathways .
Biological Activity Overview
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's activity against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant antibiofilm potential compared to standard treatments like Ciprofloxacin .
- Cancer Research : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
- Mechanistic Insights : Further research into the mechanism of action revealed that the compound's structural features facilitate binding to specific biological targets, leading to inhibition of their activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
